molecular formula C12H18O5 B1305835 Diethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 55704-60-4

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B1305835
CAS No.: 55704-60-4
M. Wt: 242.27 g/mol
InChI Key: GDAVCKWOYPPSEU-UHFFFAOYSA-N
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Description

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of cyclohexanone, characterized by the presence of two ethyl ester groups and a ketone functional group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxocyclohexane-1,1-dicarboxylate can be synthesized through the esterification of 4-oxocyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Diethyl 4-oxocyclohexane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction .

Biology

  • Enzyme-Catalyzed Reactions : The compound is employed in studying enzyme-catalyzed reactions involving ester hydrolysis. Its structure facilitates interactions with enzymes that can lead to insights into biochemical pathways .

Medicine

  • Drug Development : Research has investigated this compound as a potential building block for pharmaceuticals. Its structural features may enhance the efficacy of drug candidates targeting various diseases .

Industry

  • Polymer Production : The compound is utilized in producing polymers and other chemical products. Its unique functional groups enable it to act as a precursor for various industrial applications .

Case Study 1: Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. In a controlled experiment involving human fibroblast cells treated with lipopolysaccharides (LPS) to induce inflammation, the compound showed a dose-dependent decrease in interleukin-6 (IL-6) production. This suggests its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, contributing to its therapeutic effects. The ability to scavenge free radicals may help mitigate oxidative stress within cells .

Mechanism of Action

The mechanism of action of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which may then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate
  • Diethyl 4-aminocyclohexane-1,1-dicarboxylate
  • Diethyl 4-methylcyclohexane-1,1-dicarboxylate

Uniqueness

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is unique due to the presence of both ester and ketone functional groups on the cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing diethyl 4-oxocyclohexane-1,1-dicarboxylate and its derivatives?

  • Answer: Common routes include transition-metal-catalyzed cycloadditions and ring-closing metathesis. For example, iron-catalyzed [2+2] cycloadditions can generate cyclobutane derivatives, while Ru-based catalysts (e.g., Ru-4g) enable efficient ring-closing metathesis to form cyclohexane scaffolds . A typical procedure involves heating the substrate with the catalyst (e.g., 5 mol% Ru-4g at 110°C for 4 hours), followed by termination with ethyl vinyl ether (EVE) and product isolation via chromatography .

Q. How is the structural conformation of this compound determined?

  • Answer: X-ray crystallography is the gold standard for elucidating conformation. Studies on analogous compounds (e.g., di-tert-butyl 4-oxocyclohexane-1,1-dicarboxylate) reveal a flattened chair conformation for the cyclohexanone ring, with endocyclic torsion angles ranging between 39.7° and 58.0° . NMR spectroscopy (e.g., 2D ROESY) complements this by confirming stereochemistry through spatial correlations between protons .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent patterns (e.g., ethyl ester groups at δ ~4.10 ppm and cyclohexanone carbonyls at δ ~170 ppm) .
  • HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., observed [M+Na]+^+ at m/z 277.1421 vs. calculated 277.1416) .
  • X-ray Diffraction: Resolves bond lengths, angles, and ring puckering .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in catalytic transformations?

  • Answer: Substituents on the cyclohexane ring modulate reactivity. For instance, methyl groups at the 4-position enhance steric hindrance, affecting regioselectivity in cycloadditions. Electron-withdrawing groups (e.g., oxo) increase electrophilicity, facilitating nucleophilic attacks. Comparative studies of diethyl 3-methylcyclopentene-1,1-dicarboxylate vs. unsubstituted analogs show yield variations (83–92%) under identical Ru-catalyzed conditions .

Q. What mechanistic insights explain stereochemical outcomes in its synthesis?

  • Answer: Stereochemistry arises from catalyst-controlled pathways. In iron-catalyzed [2+2] cycloadditions, the ligand environment dictates endo/exo selectivity. For Ru-catalyzed metathesis, the chelated intermediate’s geometry enforces specific transition states, as evidenced by ROESY correlations in diastereomeric products . Computational modeling (DFT) can further predict preferred pathways .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

  • Answer: The 4-oxo group and ester moieties enable diverse functionalization. For example:

  • Thiophene Derivatives: React with thiocyanates to form thiophene cores via cyclocondensation .
  • Pyridazines: Condensation with hydrazines yields fused bicyclic systems .
  • Dihydrofurans: Oxidative cycloadditions with 1,3-dicarbonyls under ceric ammonium nitrate (CAN) catalysis .

Properties

IUPAC Name

diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAVCKWOYPPSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379798
Record name diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55704-60-4
Record name diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

(Kutsuma, T., Sugasawa, S., Tetrahedron, 3, 175 (1958).) To 100 mL of a pre-mixed solution of 10% (v/v) pyridine and acetic anhydride was added 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol), and the resulting mixture heated at reflux in a pre-heated oil bath. The reaction was stirred for 3 hrs then cooled to room temperature and concentrated under reduced pressure. The resulting oil was azeotroped twice with CH2Cl2, then dissolved in 95% EtOH (300 mL) and water (300 mL) and treated with solid potassium carbonate (12.9 g, 93.6 mmol). The mixture was stirred for 16 hrs. The reaction was concentrated under reduced pressure to remove EtOH, and the remaining water layer was diluted to re-dissolve the solids, then extracted with Et2O (2×150 mL). The combined extracts were dried (MgSO4), filtered, and concentrated under reduced pressure, to afford the title compound (11.82 g, 48.8 mmol, 62.9% yield), as an amber oil. HPLC: 2.00 min (AP 74%); 1H NMR (500 MHz, CDCl3) δ ppm 4.24 (4H, q, J=7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz).
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pre-mixed solution
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100 mL
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300 mL
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Yield
62.9%

Synthesis routes and methods II

Procedure details

The procedure in Sanchez et al., Synth. Comm., 1985, 15, 141 was followed. A mixture of triethyl 4-oxocyclohexane-1,1,3-tricarboxylate, Intermediate 1, (135.2 g, 400 mmol), sodium chloride (70.1 g, 1200 mmol), and H2O (17.30 mL, 960 mmol) in DMSO (530 mL) was stirred at 160° C. (oil bath) under N2 for 3.5 h. The cooled mixture was poured into ice-water (3 L) and extracted with EtOAc (400 mL×3). The combined extracts were washed with brine, dried (Na2SO4) then concentrated to provide the title compound (103.4 g, 397 mmol, 99% yield) as an amber oil. HPLC: 2.04 min (AP 45% at 220 nm). LCMS: m/z 243 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.27 (6H, t, J=7.0 Hz, 9,12-CH3), 2.37 (4H, t, J=6.9 Hz, 3,5-CH2), 2.43 (4H, t, J=6.7 Hz, 2,6-CH2), 4.23 (4H, q, J=7.2 Hz, 8,11-OCH2). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (9,12-CH3), 31.0 (3,5-CH2), 37.8 (2,6-CH2), 53.6 (4-C), 61.9 (8,11-OCH2), 170.7 (7,10-OC═O), 209.4 (1-C═O).
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70.1 g
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17.3 mL
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530 mL
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Name
ice water
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3 L
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Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Diethyl 4-oxocyclohexane-1,1-dicarboxylate

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